Cas no 115-87-7 (Phenyl Di-p-tert-butylphenyl Phosphate)

Phenyl Di-p-tert-butylphenyl Phosphate structure
115-87-7 structure
Product Name:Phenyl Di-p-tert-butylphenyl Phosphate
CAS No:115-87-7
MF:C26H31O4P
MW:438.495708703995
CID:142355
Update Time:2025-04-18

Phenyl Di-p-tert-butylphenyl Phosphate Chemical and Physical Properties

Names and Identifiers

    • Phosphoric acid,bis[4-(1,1-dimethylethyl)phenyl] phenyl ester
    • BIS(4-(1,1-DIMETHYLETHYL)PHENYL) PHENYL PHOSPHATE
    • BIS(4-(1,1 DIMETHYLETHYL)PHENYL)PHENYL PHOSPHATE
    • bis(4-tert-butylphenyl) phenyl phosphate
    • Phenyl Di-p-tert-but
    • Phenyl Di-p-tert-butylphenyl Phosphate
    • AI3-18185
    • Bis(p-tert-butylphenyl) phenyl phosphate
    • NSC 44042
    • Phosphoric acid, bis(4-(1,1-dimethylethyl)phenyl) phenyl ester
    • Phosphoric acid, bis(4-(1,1-dimethylethyl)phenyl) phenyl ester (9CI)
    • Phosphoric acid, bis(p-tert-butylphenyl) phenyl ester (8CI)
    • O,O-BIS(4-T-BUTYLPHENYL)-O-PHENYLPHOSPHATE
    • Phosphoric acid bis(4-tert-butylphenyl)phenyl ester
    • Phosphoric acid bis(4-tert-butylphenyl)=phenyl ester
    • Inchi: 1S/C26H31O4P/c1-25(2,3)20-12-16-23(17-13-20)29-31(27,28-22-10-8-7-9-11-22)30-24-18-14-21(15-19-24)26(4,5)6/h7-19H,1-6H3
    • InChI Key: PDLPMCXGPIVYQQ-UHFFFAOYSA-N
    • SMILES: P(=O)(OC1C=CC=CC=1)(OC1C=CC(=CC=1)C(C)(C)C)OC1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 438.19613
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • PSA: 44.76

Phenyl Di-p-tert-butylphenyl Phosphate Pricemore >>

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